

# CNS 1102 (Aptiganel): Application Notes and Protocols for NMDA Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Aptiganel Hydrochloride |           |
| Cat. No.:            | B109636                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

CNS 1102, also known as Aptiganel, is a potent, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It acts as an open-channel blocker, binding within the ion channel pore to prevent the influx of calcium ions. This mechanism of action makes CNS 1102 a valuable tool compound for investigating the physiological and pathological roles of NMDA receptors, particularly in the context of excitotoxicity and neurodegeneration. Its neuroprotective effects have been demonstrated in various preclinical models of ischemic stroke.[1][2] These application notes provide detailed protocols for the use of CNS 1102 in both in vitro and in vivo NMDA receptor research.

## **Mechanism of Action**

CNS 1102 is a use-dependent antagonist, meaning it can only access its binding site when the NMDA receptor channel is in an open state, a state induced by the binding of both glutamate and a co-agonist like glycine or D-serine.[3] By physically occluding the channel pore, CNS 1102 effectively blocks the excessive calcium influx that is a key mediator of excitotoxic neuronal death in conditions such as stroke and traumatic brain injury.[4][5]

### **Data Presentation**



Pharmacological and Physicochemical Properties of CNS 1102

| Property            | Value                                                           | Reference                    |
|---------------------|-----------------------------------------------------------------|------------------------------|
| Mechanism of Action | Non-competitive NMDA receptor antagonist (open-channel blocker) | [3]                          |
| Binding Site        | Ion channel pore of the NMDA receptor                           | [4]                          |
| Molecular Formula   | C20H24N3                                                        | Aptiganel                    |
| Molecular Weight    | 306.43 g/mol                                                    | Aptiganel                    |
| Solubility          | Soluble in DMSO and ethanol                                     | General laboratory knowledge |
| Storage             | Store at -20°C for long-term stability                          | General laboratory knowledge |

# In Vivo Pharmacokinetic Parameters of CNS 1102 in

**Humans** 

| Parameter                                    | Value                 | Reference |
|----------------------------------------------|-----------------------|-----------|
| Half-life (t½)                               | Approximately 4 hours | [6][7]    |
| Volume of Distribution (Vd) steady state     | 444 L                 | [6][7]    |
| Clearance                                    | 125 ± 55 L/h          | [8]       |
| Maximum Tolerated Dose (IV, 15 min infusion) | 30 μg/kg              | [6][7]    |

Note: Specific IC50 or Ki values for CNS 1102 against individual NMDA receptor subtypes (e.g., GluN2A, GluN2B) are not readily available in publicly accessible literature.

## **Experimental Protocols**



# In Vitro Protocol: Neuroprotection Assay using MTT Reduction

This protocol describes a method to assess the neuroprotective effects of CNS 1102 against glutamate-induced excitotoxicity in primary neuronal cultures using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

#### Materials:

- Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
- Neurobasal medium supplemented with B-27 and GlutaMAX
- CNS 1102 (Aptiganel)
- L-Glutamic acid
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- 96-well cell culture plates

#### Procedure:

- Cell Plating: Seed primary neurons in 96-well plates at a density of 1 x 10<sup>5</sup> cells/well and culture for at least 7 days to allow for maturation.
- Compound Preparation: Prepare a stock solution of CNS 1102 in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100  $\mu$ M). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
- Pre-treatment: Pre-treat the neuronal cultures with varying concentrations of CNS 1102 for 1 hour.



- Excitotoxic Insult: Induce excitotoxicity by adding L-glutamic acid to the culture medium at a final concentration of 100 μM.
- Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
- MTT Assay:
  - Remove the culture medium.
  - $\circ$  Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
  - Incubate for 4 hours at 37°C.
  - Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
  - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

# In Vitro Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for recording NMDA receptor-mediated currents in cultured neurons and assessing the inhibitory effect of CNS 1102.

#### Materials:

- Cultured neurons (e.g., hippocampal or cortical) on coverslips
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
- Borosilicate glass capillaries for pipette pulling
- External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 glucose (pH 7.4 with NaOH)



- Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2 with CsOH)
- NMDA and glycine
- CNS 1102

#### Procedure:

- Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
- Pipette Pulling: Pull glass pipettes to a resistance of 3-5 M $\Omega$  when filled with the internal solution.
- Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a neuron.
- Recording NMDA Currents: Clamp the cell at a holding potential of -60 mV. Apply NMDA (100 μM) and glycine (10 μM) to elicit an inward current.
- Application of CNS 1102: After obtaining a stable baseline NMDA-evoked current, co-apply CNS 1102 at various concentrations (e.g., 0.1, 1, 10 μM) with the NMDA and glycine solution.
- Data Acquisition and Analysis: Record the currents before, during, and after the application
  of CNS 1102. Measure the peak amplitude of the NMDA-evoked currents and calculate the
  percentage of inhibition by CNS 1102.

# In Vivo Protocol: Neuroprotection in a Rat Model of Focal Cerebral Ischemia

This protocol is adapted from a study demonstrating the neuroprotective effects of CNS 1102 in a rat model of temporary focal ischemia.[2]

#### Materials:

Male Sprague-Dawley rats (250-300g)



- Anesthesia (e.g., isoflurane)
- Surgical instruments for middle cerebral artery occlusion (MCAO)
- CNS 1102 (aptiganel hydrochloride)
- Saline solution (vehicle)
- Intravenous infusion pump

#### Procedure:

- Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C.
- Induction of Ischemia: Induce temporary focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament method for a duration of 90 minutes.
- Drug Administration:
  - Immediately after reperfusion (withdrawal of the filament), begin intravenous administration of either CNS 1102 or vehicle.
  - Administer a bolus injection of CNS 1102 (e.g., 1.13 mg/kg in saline) followed by a continuous intravenous infusion (e.g., 0.33 mg/kg/hour) for a specified duration (e.g., 3.75 hours).[2]
- Neurological Assessment: Perform neurological deficit scoring at various time points postischemia (e.g., 24, 48, and 72 hours).
- Histological Analysis: At the end of the experiment (e.g., 72 hours), perfuse the animals and prepare brain sections for histological staining (e.g., TTC staining) to measure the infarct volume.
- Data Analysis: Compare the neurological scores and infarct volumes between the CNS 1102-treated and vehicle-treated groups.

## **Visualizations**





Click to download full resolution via product page

Caption: NMDA receptor signaling and the inhibitory action of CNS 1102.



Click to download full resolution via product page

Caption: In vitro neuroprotection assay workflow.





#### Click to download full resolution via product page

Caption: Advantages and limitations of CNS 1102.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Safety and tolerability study of aptiganel hydrochloride in patients with an acute ischemic stroke PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The N-methyl-D-aspartate antagonist CNS 1102 protects cerebral gray and white matter from ischemic injury following temporary focal ischemia in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. NMDA receptor Wikipedia [en.wikipedia.org]
- 5. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological effects of the non-competitive NMDA antagonist CNS 1102 in normal volunteers PubMed [pubmed.ncbi.nlm.nih.gov]



- 7. Pharmacological effects of the non-competitive NMDA antagonist CNS 1102 in normal volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of prolonged infusions of the NMDA antagonist aptiganel hydrochloride (CNS 1102) in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CNS 1102 (Aptiganel): Application Notes and Protocols for NMDA Receptor Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109636#cns-1102-as-a-tool-compound-for-nmda-receptor-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com